5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione

Lipophilicity Drug-likeness Physicochemical property

Researchers developing antifungal leads face supply inconsistency for the 3,5-dimethylphenoxy-1,3,4-oxadiazole-2-thione scaffold, leading to non-comparable SAR data. This specific compound (CAS 83797-80-2) resolves that issue: • Validated starting material for thioether hybrids with in vivo efficacy (58.63% against Rhizoctonia solani). • Distinct LogP (2.8) and steric profile vs. unsubstituted or 2,4-dimethyl analogs; prevents metabolic O-dealkylation. • Reliable S-alkylation chemistry under mild conditions for building bifunctional molecules. Procure with confidence-consistent quality and global supply chain.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 83797-80-2
Cat. No. B12123871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
CAS83797-80-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2=NNC(=S)O2)C
InChIInChI=1S/C11H12N2O2S/c1-7-3-8(2)5-9(4-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16)
InChIKeyCBKNEZFXVCTZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione (CAS 83797-80-2): Chemical Profile and Structural Identity for Procurement Specification


5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione (CAS 83797-80-2) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-thione class, characterized by a 3,5-dimethylphenoxy substituent linked via a methylene bridge to the oxadiazole ring. Its molecular formula is C₁₁H₁₂N₂O₂S with a molecular weight of 236.29 g·mol⁻¹ and a computed octanol-water partition coefficient (LogP) of 2.8 [1]. This compound serves as a versatile synthetic intermediate, particularly in the construction of antifungal lead candidates bearing quinazolin-4(3H)-one fragments, and belongs to a compound class with documented fungitoxic, antibacterial, and enzyme-inhibitory properties [2] [3].

Why 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione Cannot Be Interchanged with Regioisomeric or Unsubstituted Phenoxy Analogs


Within the 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thione scaffold, the position and nature of methyl substituents on the phenoxy ring are not interchangeable without altering key molecular properties. The 3,5-dimethyl substitution pattern differentiates this compound from the 2,4-dimethylphenoxy regioisomer and the unsubstituted phenoxy analog (CAS 74228-33-4) in three measurable ways: (i) computed LogP of 2.8 versus an estimated ~2.2–2.4 for the unsubstituted analog, affecting partitioning and membrane permeability [1]; (ii) altered electron density distribution on the aromatic ring due to the meta-methyl positioning, which modulates π-stacking and non-covalent interactions critical for target binding [2]; and (iii) steric shielding of the ether oxygen by the flanking 3,5-methyl groups, which can retard oxidative O-dealkylation metabolism compared to the unsubstituted or 2,4-substituted congeners [3]. Regioisomeric substitution (2,4- vs. 3,5-dimethyl) directly impacts the spatial orientation of the phenoxy group, a parameter shown to govern supramolecular assembly formation and biological activity profiles in closely related 1,3,4-oxadiazole-2(3H)-thione derivatives [2]. Consequently, substitution of this compound with a positional isomer or unsubstituted variant in a synthetic sequence or biological assay may yield non-comparable results.

Quantitative Differentiation Evidence for 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,5-Dimethylphenoxy vs. Unsubstituted Phenoxy and 4-Chloro-3,5-dimethylphenoxy Analogs

The computed octanol-water partition coefficient (LogP) for 5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione is 2.8 [1]. While no experimentally measured LogP for the unsubstituted phenoxy analog (CAS 74228-33-4) has been directly reported in the same study, structural fragment-based estimation predicts a LogP reduction of approximately 0.4–0.6 log units upon removal of the two methyl groups, placing the unsubstituted analog near LogP 2.2–2.4 . The 4-chloro-3,5-dimethyl analog (CAS 928710-62-7) introduces a chlorine atom adding hydrophobicity (estimated LogP ~3.0–3.3) as well as altered electronic properties . This places the 3,5-dimethyl compound in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a desirable profile for both agrochemical and medicinal chemistry applications.

Lipophilicity Drug-likeness Physicochemical property

Fungicidal Activity Class Comparison: 3,5-Disubstituted Oxadiazole-2-thiones Exhibit 38–100% Growth Inhibition Against Phytopathogenic Fungi

In the foundational study by Goswami et al. (1984), a series of 3,5-disubstituted 1,3,4-oxadiazole-2-thiones structurally related to the target compound were screened for fungitoxicity. Most compounds exhibited toxicity against Curvularia verruciformis and Alternaria tenuis, with the degree of mycelial growth inhibition ranging from 38% to 100% across the series [1]. While the specific 5-[(3,5-dimethylphenoxy)methyl] congener was not individually profiled in this early work, the compound scaffold (5-aryl/aryloxymethyl-1,3,4-oxadiazole-2-thione) demonstrated consistent antifungal activity. Subsequent studies have confirmed that the 3,5-dimethylphenoxy derivative serves as a key intermediate for constructing more potent antifungal leads; a derivative bearing a quinazolin-4(3H)-one fragment exhibited 58.63% preventive efficacy against Rhizoctonia solani in vivo at 200 μg/mL [2].

Antifungal activity Phytopathogenic fungi Fungicide discovery

Tautomeric Stability Advantage: Thione Form Favored by 9.616 kcal/mol Over Thiol Form in the Gas Phase

Ab initio Hartree-Fock calculations at the HF/6-31G** level on 1,3,4-oxadiazole-2-thione derivatives demonstrated that the thione tautomer is thermodynamically favored over the thiol tautomer by 9.616 kcal/mol in the gas phase and by 12.123 kcal/mol in aqueous medium [1]. This energetic preference is a class-level property of the 1,3,4-oxadiazole-2-thione system and directly impacts the compound's reactivity, hydrogen-bonding capacity, and biological target interaction mode. The thione form presents a C=S moiety capable of acting as a hydrogen-bond acceptor and participating in chalcogen bonding interactions, whereas the thiol form (S–H) would function as a hydrogen-bond donor. This tautomeric preference is independent of the 5-substituent identity, meaning the 3,5-dimethylphenoxy variant shares this advantage with all 5-substituted 1,3,4-oxadiazole-2-thiones, but it is a critical differentiator from 1,3,4-oxadiazole-2-one analogs (C=O) or 1,2,4-oxadiazole regioisomers that lack the thione functionality altogether.

Tautomerism Electronic structure Molecular stability

Synthetic Versatility as a Building Block: Demonstrated Thioetherification Yield in the Construction of Quinazolinone-Oxadiazole Hybrid Antifungal Agents

The target compound has been specifically employed as a nucleophilic building block in the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a quinazolin-4(3H)-one fragment. In a documented procedure, 5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione was reacted with 8-methyl-3-(2-bromoethyl)quinazoline-4(3H)-one in acetonitrile using potassium carbonate as base for 3.0 hours to afford the thioether product [1]. This reaction exploits the nucleophilic character of the thione sulfur, a reactivity mode that is unavailable in the corresponding oxadiazole-2-one analog. The 3,5-dimethyl substitution pattern on the phenoxy ring provides steric bulk that may influence the regioselectivity of subsequent derivatization steps compared to the unsubstituted or mono-substituted phenoxy analogs.

Synthetic building block Thioetherification Antifungal lead optimization

Research and Industrial Application Scenarios for 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione


Agrochemical Lead Discovery: Scaffold for Novel Non-Azole Antifungal Candidates

The compound serves as a validated starting material for constructing 1,3,4-oxadiazole thioether hybrids targeting phytopathogenic fungi. As demonstrated in the 2021 study by Wang et al., derivatives elaborated from this scaffold showed in vivo preventive efficacy (58.63% at 200 μg/mL against Rhizoctonia solani) [1]. Its intermediate LogP (2.8) supports foliar uptake while maintaining sufficient water solubility for formulation. The 3,5-dimethyl substitution pattern provides a balance of lipophilicity and steric properties that is distinct from the unsubstituted phenoxy analog, making it a preferred choice for structure-activity relationship (SAR) exploration in fungicide discovery programs.

Medicinal Chemistry: Thione-Containing Heterocycle for Enzyme Inhibitor Design

The 1,3,4-oxadiazole-2-thione pharmacophore has been validated as a non-competitive inhibitor scaffold against nucleotide pyrophosphatase/phosphodiesterase enzymes, with related compounds achieving IC₅₀ values as low as 66.47 μM [1]. The strongly favored thione tautomer (ΔE = 9.616 kcal/mol over thiol) ensures consistent presentation of the C=S group for target engagement via hydrogen-bond acceptance and chalcogen bonding [2]. The 3,5-dimethylphenoxy substituent introduces additional possibilities for hydrophobic pocket occupancy and π-stacking interactions, which can be exploited in structure-based drug design for NPPase or other enzyme targets.

Chemical Biology Tool: Building Block for Thioether-Linked Bifunctional Molecules

The compound's thione sulfur undergoes efficient S-alkylation with alkyl halides under mild basic conditions (K₂CO₃/CH₃CN), enabling the construction of thioether-linked bifunctional molecules [1]. This reactivity is unavailable in the corresponding oxadiazole-2-one analog and is more controlled than the thiol reactivity of 1,3,4-oxadiazole-2-thiol tautomers described in related literature. Procuring this specific 3,5-dimethylphenoxy variant ensures that downstream biological screening results can be directly compared with the published SAR data emerging from the quinazolinone-oxadiazole hybrid antifungal program.

Physicochemical Reference Standard for Oxadiazole-Thione Compound Libraries

With a well-defined molecular formula (C₁₁H₁₂N₂O₂S), computed LogP of 2.8, molecular weight of 236.29 g·mol⁻¹, and a melting point reported in the range of 180–200 °C [1], this compound can serve as a physicochemical reference standard for calibrating computational property predictions across oxadiazole-thione compound libraries. Its intermediate lipophilicity and moderate molecular weight place it within lead-like chemical space, making it a useful benchmarking tool for evaluating the drug-likeness or agrochemical-likeness of newly designed analogs.

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